Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Ibuprofen and 2,4-Dimethoxypropiophenone
The target compound combines the 4-isobutylphenyl motif of ibuprofen with a 2,4-dimethoxyphenyl ketone. This results in a distinct computed lipophilicity profile that differentiates it from both parent structures. When compared to ibuprofen (predicted XLogP3-AA of 3.5) and the simpler 2,4-dimethoxypropiophenone (predicted XLogP3-AA of ~2.8), the target compound demonstrates a substantially higher predicted logP of 5.3 [1]. This difference of 1.8 and 2.5 log units, respectively, implies approximately 60–300x greater partitioning into organic phases, which may translate to altered membrane permeability, tissue distribution, and solvent compatibility. Additionally, the target possesses zero H-bond donors (vs. 1 for ibuprofen) and a TPSA of 35.5 Ų (vs. 37.3 Ų for ibuprofen), further distinguishing its hydrogen-bonding capacity [1].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.3 |
| Comparator Or Baseline | Ibuprofen: 3.5; 2,4-Dimethoxypropiophenone: ~2.8 (estimated) |
| Quantified Difference | Δ logP = +1.8 to +2.5 |
| Conditions | Computed by PubChem (XLogP3 3.0 algorithm) and ACD/Labs Percepta PhysChem module; values are software-predicted, not experimentally measured. |
Why This Matters
For procurement targeting cell-permeable probes or lipophilic formulation environments, the predicted 60–300x higher lipophilicity relative to ibuprofen or simple propiophenones is a critical selection parameter that is not satisfied by generic substitution.
- [1] PubChem. Compound Summary for CID 2798405. Computed Properties: XLogP3-AA, Hydrogen Bond Donor/Acceptor Count, TPSA. National Library of Medicine, 2026. View Source
